molecular formula C18H23ClN2O2 B2401706 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide CAS No. 941960-46-9

3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide

Cat. No.: B2401706
CAS No.: 941960-46-9
M. Wt: 334.84
InChI Key: GYJOZXYVBRHFCT-UHFFFAOYSA-N
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Scientific Research Applications

3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties, by testing it against various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or materials .

Preparation Methods

The synthesis of 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Comparison with Similar Compounds

3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide can be compared with similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its distinct combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c1-18(2,11-19)17(23)20-14-7-8-15-13(10-14)4-3-9-21(15)16(22)12-5-6-12/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJOZXYVBRHFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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